N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine
Overview
Description
N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine, also known as MTM hydroxylamine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine hydroxylamine is not fully understood. However, it is believed to act as a radical scavenger, which can prevent oxidative damage to cells and tissues. N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine hydroxylamine has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species.
Biochemical And Physiological Effects
N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine hydroxylamine has been shown to have antioxidant properties, which can protect cells and tissues from oxidative damage. In addition, it has been shown to have anti-inflammatory effects and can inhibit the growth of certain cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine hydroxylamine.
Advantages And Limitations For Lab Experiments
One of the main advantages of using N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine hydroxylamine in lab experiments is its high selectivity and efficiency in reducing aldehydes and ketones. It is also relatively easy to synthesize and purify. However, one limitation is that it can be sensitive to air and moisture, which can affect its reactivity.
Future Directions
There are several potential future directions for the research on N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine hydroxylamine. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis and purification methods. Finally, the development of new applications for N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine hydroxylamine in organic synthesis and other fields is an area of ongoing research.
Scientific Research Applications
N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine hydroxylamine has been extensively studied for its potential applications in the field of organic synthesis. It has been used as a reagent for the selective reduction of aldehydes and ketones, as well as a catalyst for the synthesis of various organic compounds. In addition, N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine hydroxylamine has been investigated for its antimicrobial and antitumor properties.
properties
IUPAC Name |
N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-5-2-3-6(9-5)4-7-8/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUDLQMYHUIYOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356006 | |
Record name | N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine | |
CAS RN |
42456-40-6 | |
Record name | N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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